REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[O:7][C:6]([CH:8]=[N:9]O)=[CH:5][CH:4]=1>C(O)(=O)C.[Zn]>[CH3:1][S:2][C:3]1[O:7][C:6]([CH2:8][NH2:9])=[CH:5][CH:4]=1
|
Name
|
5-(methylthio)furan-2-carbaldehyde oxime
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
CSC1=CC=C(O1)C=NO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 23° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration on celite
|
Type
|
CONCENTRATION
|
Details
|
the acetic acid was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude material purified on functionalized silica gel (6 g)
|
Type
|
ADDITION
|
Details
|
containing sulfonic acid (0.8 mmol/g)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=C(O1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 138 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |